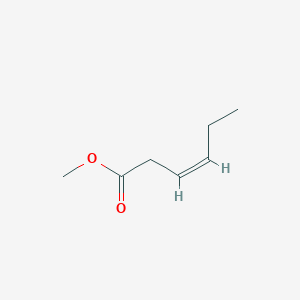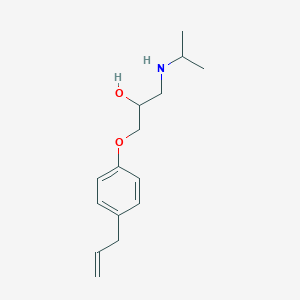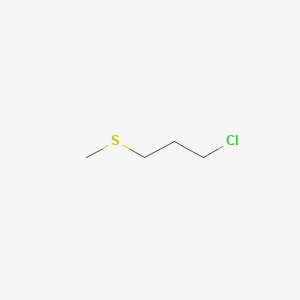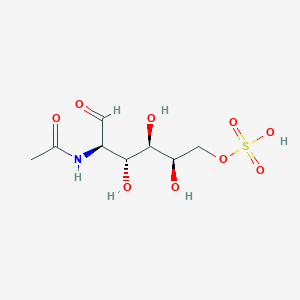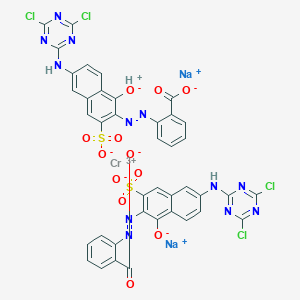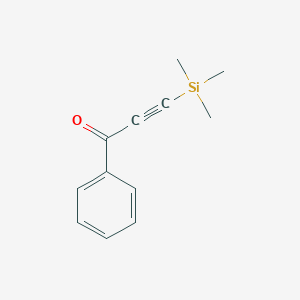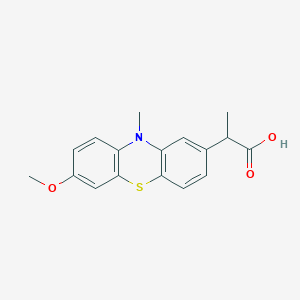
Pyrazole, 1-benzyl-5-(3-(dimethylamino)propoxy)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 1-benzyl-5-(3-(dimethylamino)propoxy)-3-methyl-, commonly known as DMABP, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of pyrazole derivatives and has shown promising results in various applications.
Mécanisme D'action
DMABP is a potent antioxidant and free radical scavenger. It works by neutralizing reactive oxygen species (ROS) and reducing oxidative stress. It also inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cell proliferation. DMABP has also been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
DMABP has been found to have several biochemical and physiological effects in animal models. It has been shown to:
1. Reduce oxidative stress and inflammation
2. Inhibit cell proliferation and induce apoptosis
3. Improve cognitive function and memory
4. Reduce blood pressure and have a vasodilatory effect
5. Protect against ischemia-reperfusion injury in the heart
Avantages Et Limitations Des Expériences En Laboratoire
DMABP has several advantages and limitations for lab experiments. Its advantages include:
1. High yield and purity of synthesis
2. Potent antioxidant and free radical scavenger
3. Inhibits cell proliferation and induces apoptosis
4. Neuroprotective effects
5. Vasodilatory effect and reduces blood pressure
Its limitations include:
1. Limited solubility in water
2. Limited stability in solution
3. Limited availability and high cost
4. Limited research on its toxicity and safety
Orientations Futures
There are several future directions for DMABP research. Some of them are:
1. Development of DMABP derivatives with improved solubility and stability
2. Investigation of the mechanism of action of DMABP in different cell types and tissues
3. Evaluation of the toxicity and safety of DMABP in animal models
4. Clinical trials to evaluate the efficacy of DMABP in cancer, neurodegenerative, and cardiovascular diseases
5. Investigation of the potential of DMABP as a drug delivery system for targeted therapy.
Conclusion:
DMABP is a promising compound with potential applications in various scientific research areas. Its potent antioxidant and free radical scavenger properties make it a valuable tool for investigating oxidative stress-related diseases. Its neuroprotective and cardiovascular effects also make it a potential candidate for drug development. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
DMABP is synthesized by reacting 1-benzyl-3-methyl-1H-pyrazol-5-amine with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is purified by column chromatography to obtain DMABP in high yield and purity.
Applications De Recherche Scientifique
DMABP has been extensively studied for its potential applications in various scientific research areas. It has shown promising results in the following fields:
1. Cancer Research: DMABP has been found to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotection: DMABP has been shown to protect neurons from oxidative stress and inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
3. Cardiovascular Research: DMABP has been found to have a vasodilatory effect and reduce blood pressure in animal models. It has also been shown to protect against ischemia-reperfusion injury in the heart.
Propriétés
Numéro CAS |
15090-13-8 |
|---|---|
Nom du produit |
Pyrazole, 1-benzyl-5-(3-(dimethylamino)propoxy)-3-methyl- |
Formule moléculaire |
C16H23N3O |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
3-(2-benzyl-5-methylpyrazol-3-yl)oxy-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C16H23N3O/c1-14-12-16(20-11-7-10-18(2)3)19(17-14)13-15-8-5-4-6-9-15/h4-6,8-9,12H,7,10-11,13H2,1-3H3 |
Clé InChI |
SUIGSTVLZGUYBQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCN(C)C)CC2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(=C1)OCCCN(C)C)CC2=CC=CC=C2 |
Autres numéros CAS |
15090-13-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



